molecular formula C7H7F3N2 B15362642 5-Methyl-6-(trifluoromethyl)pyridin-2-amine

5-Methyl-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B15362642
M. Wt: 176.14 g/mol
InChI Key: FDIKLGRIRWGUFH-UHFFFAOYSA-N
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Description

5-Methyl-6-(trifluoromethyl)pyridin-2-amine: is a chemical compound characterized by a pyridine ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 6-position, along with an amine group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available pyridine derivatives.

  • Substitution Reactions:

  • Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.

  • Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and selectivity of the reactions.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced forms.

  • Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reducing Agents: Common reducing agents include iron, tin, and hydrogen gas.

  • Substitution Reagents: Common substitution reagents include halides, alkylating agents, and nucleophiles.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.

  • Reduction Products: Amine derivatives, hydroxylamines, and other reduced forms.

  • Substitution Products: Halogenated derivatives, alkylated derivatives, and other substituted forms.

Chemistry:

  • Synthetic Intermediate: The compound can serve as a synthetic intermediate in the preparation of more complex molecules.

  • Catalyst: It can be used as a catalyst or ligand in various chemical reactions.

Biology:

  • Biological Activity: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties.

  • Research Tool: It can be used as a research tool to study biological processes and pathways.

Medicine:

  • Drug Development: The compound may be used in the development of new drugs, particularly those targeting specific diseases or conditions.

  • Pharmacological Studies: It can be used in pharmacological studies to understand its effects on biological systems.

Industry:

  • Material Science: The compound can be used in material science for the development of new materials with specific properties.

  • Agriculture: It may have applications in agriculture as a pesticide or herbicide.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

  • Receptor Binding: It may bind to specific receptors, altering their activity and leading to biological effects.

Pathways Involved:

  • Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

  • Metabolic Pathways: It may influence metabolic pathways, affecting the synthesis or breakdown of various molecules.

Comparison with Similar Compounds

  • 6-Methyl-5-(trifluoromethyl)pyridin-2-amine

  • 5-Methyl-6-(trifluoromethyl)pyridin-3-amine

  • 2-Methyl-3-(trifluoromethyl)pyridin-4-amine

Uniqueness:

  • Position of Substituents: The unique positioning of the methyl and trifluoromethyl groups on the pyridine ring distinguishes this compound from similar compounds.

  • Biological Activity: The specific arrangement of functional groups may confer unique biological activities compared to similar compounds.

5-Methyl-6-(trifluoromethyl)pyridin-2-amine , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-methyl-6-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-2-3-5(11)12-6(4)7(8,9)10/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIKLGRIRWGUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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